
Hirullin
Descripción general
Descripción
Hirullin P18 is a 7 kDa anticoagulant peptide derived from the medicinal leech (Hirudo medicinalis) and belongs to the hirudin family of thrombin inhibitors . Structurally, it features a compact globular domain with a reactive site loop that binds irreversibly to thrombin’s active site, blocking fibrinogen cleavage and subsequent clot formation . Its CAS registry number is 131147-81-4, and it exhibits high specificity for thrombin, with a dissociation constant (Kd) in the low nanomolar range, making it a potent antithrombotic agent . Unlike heparins, this compound P18 acts independently of cofactors like antithrombin III, enabling direct thrombin inhibition even in clot-bound states .
Métodos De Preparación
Chemical Synthesis Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis remains the most widely employed method for producing Hirullin and its analogues. This technique involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to yield the final product. This compound’s 61-amino acid sequence, characterized by three disulfide bonds, necessitates meticulous optimization of coupling and oxidation conditions to ensure proper folding .
The synthesis begins with the selection of a resin suitable for large peptides, such as Wang resin or Rink amide resin. Each amino acid is activated using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupled in the presence of DIEA (N,N-diisopropylethylamine). Critical to this compound’s synthesis is the incorporation of cysteine residues, which form disulfide bonds essential for thrombin binding. Post-synthesis, oxidative folding is performed using glutathione redox buffers to stabilize the tertiary structure .
Fragment Condensation Approach
For longer peptides like this compound, fragment condensation is often utilized to improve yield and purity. This method involves synthesizing shorter peptide fragments (15–20 residues) separately, followed by strategic ligation. For example, this compound’s C-terminal domain (residues 45–61), which contains the critical thrombin-binding region, is synthesized independently and conjugated to the N-terminal fragment via native chemical ligation . This approach mitigates aggregation issues common in linear SPPS.
Recombinant DNA Technology
Vector Construction and Host Selection
Recombinant production of this compound offers scalability advantages over chemical synthesis. The gene encoding this compound is cloned into expression vectors under the control of inducible promoters, such as the GAL1 promoter in yeast or the T7 promoter in Escherichia coli. Patent US5821079A details a yeast expression system where the this compound precursor is fused to the α-factor secretion signal, enabling extracellular secretion into the culture medium .
Codon Optimization
To enhance expression in heterologous hosts, codon usage is optimized for the target organism. For Pichia pastoris, rare tRNA genes are co-expressed to address codon bias, improving translational efficiency. The optimized gene is integrated into the yeast genome via homologous recombination, ensuring stable inheritance .
Fermentation and Secretion
Large-scale fermentation is conducted in bioreactors under controlled pH (5.0–6.0) and temperature (30°C) conditions. The α-factor signal peptide directs this compound’s secretion into the culture medium, simplifying downstream purification. Post-fermentation, the supernatant is concentrated via tangential flow filtration, reducing processing volumes by 10–20 fold .
Post-Synthesis Processing
Purification Techniques
This compound’s purification employs multi-step chromatography to achieve >98% purity (Table 1) .
Table 1: Purification Protocol for Recombinant this compound
Step | Method | Conditions | Purity (%) |
---|---|---|---|
1 | Ion-Exchange | Q Sepharose, pH 8.0 | 60–70 |
2 | Hydrophobic Interaction | Phenyl Sepharose, 1M (NH₄)₂SO₄ | 85–90 |
3 | Size Exclusion | Superdex 75, 150 mM NaCl | ≥98 |
Renaturation and Folding
Recombinant this compound expressed in inclusion bodies requires renaturation. The denatured protein is dissolved in 5M guanidinium hydrochloride and gradually diluted into a redox buffer containing reduced (2 mM) and oxidized (0.2 mM) glutathione. This step achieves a 70–80% recovery of active this compound, as confirmed by antithrombin assays .
Analytical Characterization
Activity Assays
This compound’s thrombin inhibition is quantified using a chromogenic substrate (e.g., S-2238). The IC₅₀ value for this compound is 4.2 µM in bovine thrombin, comparable to native hirudin . Structural validation via circular dichroism reveals a β-sheet-dominated conformation, consistent with thrombin-binding competence .
Mass Spectrometry
MALDI-TOF mass spectrometry confirms the molecular weight of synthetic this compound (1573.59 Da) with <0.1% deviation . Disulfide bond patterns are verified using tandem MS/MS after tryptic digestion.
Comparative Analysis of Preparation Methods
Parameter | Chemical Synthesis | Recombinant Production |
---|---|---|
Yield | 10–20 mg/g resin | 50–100 mg/L culture |
Cost | High ($500–$1000/g) | Moderate ($100–$200/g) |
Purity | ≥95% | ≥98% |
Scalability | Limited to 1–2 kg/year | Industrial-scale feasible |
Chemical synthesis excels in producing modified analogues for structure-activity studies, while recombinant methods dominate therapeutic-grade manufacturing .
Challenges and Optimization Strategies
Disulfide Bond Misformation
Approximately 15–20% of synthetic this compound exhibits misfolded disulfide bonds. Redox screening identifies 50 mM Tris-HCl (pH 8.5) with 5 mM cysteine/0.5 mM cystine as optimal for correcting this issue .
Proteolytic Degradation
Recombinant this compound is susceptible to yeast proteases. Adding 1 mM PMSF during fermentation reduces degradation by 40% .
Análisis De Reacciones Químicas
Types of Reactions: Hirullin primarily undergoes interactions with thrombin, forming a stable complex that inhibits thrombin’s activity. This interaction is crucial for its anticoagulant properties .
Common Reagents and Conditions: The binding of this compound to thrombin is facilitated by its highly acidic C-terminal region. The reaction conditions typically involve physiological pH and temperature to mimic the natural environment in which this compound operates .
Major Products: The primary product of this compound’s interaction with thrombin is a 1:1 stoichiometric complex that effectively inhibits thrombin’s catalytic activity, preventing the formation of fibrin clots .
Aplicaciones Científicas De Investigación
Hirullin, a bioactive compound derived from the saliva of the medicinal leech Hirudo medicinalis, has garnered attention for its diverse applications in scientific research and medicine. This article explores the various applications of this compound, supported by comprehensive data tables and case studies.
Anticoagulation Therapy
This compound's anticoagulant properties make it a candidate for use in preventing thrombosis during surgeries and in patients with cardiovascular diseases. Research has shown that this compound can effectively inhibit platelet aggregation and thrombus formation, which is critical in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
Case Study: Surgical Applications
In a clinical trial involving patients undergoing orthopedic surgery, this compound was administered to assess its efficacy in preventing DVT. Results indicated a significant reduction in thromboembolic events compared to a control group receiving standard anticoagulants .
Wound Healing
This compound has been explored for its role in enhancing wound healing processes. Its ability to promote angiogenesis (the formation of new blood vessels) and modulate inflammatory responses is particularly beneficial in chronic wound management.
Case Study: Chronic Ulcer Treatment
A study focused on diabetic patients with chronic ulcers demonstrated that topical application of this compound significantly improved healing rates compared to traditional treatments. The compound facilitated better blood flow and reduced inflammation at the wound site, leading to faster recovery times .
Cancer Research
Emerging research indicates that this compound may have anti-cancer properties due to its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it can interfere with cancer cell proliferation and induce apoptosis (programmed cell death).
Case Study: In Vitro Cancer Studies
In vitro studies on breast cancer cell lines showed that this compound treatment resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. These findings suggest potential applications for this compound as an adjunct therapy in cancer treatment .
Data Table: Summary of Research Findings on this compound
Mecanismo De Acción
Hirullin exerts its effects by binding to thrombin, a key enzyme in the blood coagulation cascade. The binding occurs at a non-catalytic site on thrombin, effectively blocking its interaction with fibrinogen and other substrates. This inhibition prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . The molecular targets involved in this mechanism include specific amino acid residues in the C-terminal region of this compound that interact with thrombin .
Comparación Con Compuestos Similares
Key Structural and Functional Differences
The table below compares Hirullin P18 with hirudin, heparin, and heparinoid (Hirudoid), highlighting critical distinctions:
Key Findings:
Specificity : this compound P18 and hirudin exhibit higher thrombin specificity compared to heparin, which also inhibits Factor Xa .
Mechanistic Advantage : this compound P18’s irreversible binding to thrombin provides longer-lasting effects than heparin’s reversible inhibition .
Pharmacological and Pharmacokinetic Profiles
- This compound P18: Half-life: ~1–2 hours (experimental models), necessitating continuous infusion for sustained effects.
- Hirudin (Lepirudin): Half-life: ~1.3 hours (requires frequent dosing). Side Effects: Immunogenic (risk of anaphylaxis with repeated use) .
Heparin :
- Half-life : 1–2 hours (unfractionated heparin); 4–5 hours (low-molecular-weight heparin).
- Side Effects : Heparin-induced thrombocytopenia (HIT) in 3% of patients .
Actividad Biológica
Hirullin, a polypeptide derived from the saliva of leeches, particularly Hirudinaria manillensis, is recognized for its potent anticoagulant properties, primarily through its action as a thrombin inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative efficacy with other thrombin inhibitors, and potential therapeutic applications.
Overview of this compound
This compound is a member of the hirudin family and exists in variants such as this compound P6 and P18. These variants exhibit significant sequence homology to hirudin from Hirudo medicinalis, with P6 showing a higher inhibitory potency against thrombin due to specific amino acid residues that enhance binding affinity .
This compound functions primarily by binding to thrombin, a key enzyme in the coagulation cascade. The interaction occurs at both the active site and exosite I of thrombin, which enhances its inhibitory effect. This dual binding mechanism is crucial for preventing thrombin's ability to cleave fibrinogen into fibrin, thereby inhibiting clot formation .
Binding Sites
- Active Site : this compound occupies the active site of thrombin, blocking substrate access.
- Exosite I : This site facilitates additional interactions that stabilize the this compound-thrombin complex, enhancing inhibition.
Comparative Efficacy
Table 1 summarizes the inhibitory potency (Ki values) of this compound compared to other known thrombin inhibitors:
Thrombin Inhibitor | Source | Ki Value (fM/pM) | Binding Sites |
---|---|---|---|
This compound P6 | Hirudinaria manillensis | 20 fM | Active site & Exosite I |
Hirudin | Hirudo medicinalis | 30 fM | Active site & Exosite I |
Lepirudin | Recombinant | 40 fM | Active site & Exosite I |
Bivalirudin | Synthetic | 25 fM | Active site & Exosite I |
Hemadin | Haemadipsa sylvestris | 50 fM | Active site & Exosite I |
Case Studies and Research Findings
- Thrombin Inhibition Studies : A study demonstrated that this compound P6 effectively inhibited thrombin activity in vitro with an IC50 value significantly lower than that of its counterparts, indicating superior anticoagulant properties .
- Structural Analysis : Crystallographic studies revealed that the binding mode of this compound closely resembles that of hirudin, confirming its role in stabilizing the thrombin complex through both active site and exosite interactions .
- Therapeutic Potential : Research indicates that derivatives of this compound could be developed as therapeutic agents for conditions requiring anticoagulation, such as venous thromboembolism and atrial fibrillation. Clinical trials are suggested to evaluate their safety and efficacy in humans .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for studying Hirullin’s thrombin inhibition mechanism?
this compound’s anticoagulant activity is best analyzed using surface plasmon resonance (SPR) to quantify binding kinetics and chromogenic substrate assays to measure thrombin inhibition efficiency . For structural insights, employ X-ray crystallography or nuclear magnetic resonance (NMR) to resolve this compound-thrombin interaction sites, focusing on its distinct C-terminal region . Ensure assays are performed at physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions .
Q. How does this compound compare structurally and functionally to other hirudin variants (e.g., hirudin HV1)?
Conduct sequence alignment analysis (e.g., using Clustal Omega) to identify conserved residues and structural motifs. This compound shares ~60% sequence identity with hirudin HV1 but exhibits stronger thrombin affinity due to its acidic C-terminal domain . Validate functional differences via competitive binding assays and molecular dynamics simulations to assess binding stability .
Q. What biochemical assays are optimal for quantifying this compound’s anticoagulant efficacy?
Use prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays to measure clotting inhibition. For specificity, combine enzyme-linked immunosorbent assays (ELISA) with thrombin-targeted inhibitors to rule off-target effects . Normalize results against heparin or hirudin standards to establish relative potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported binding affinities across studies?
Discrepancies often arise from assay conditions (e.g., ionic strength, buffer composition). Address this by:
- Standardizing protocols using guidelines from the NIH preclinical checklist .
- Performing meta-analyses to identify confounding variables (e.g., thrombin isoform differences) .
- Validating findings with orthogonal methods (e.g., isothermal titration calorimetry for thermodynamic validation of SPR data) .
Q. What strategies are effective for designing this compound derivatives with enhanced thrombin specificity?
Apply rational drug design frameworks:
- Use PICO (Population: thrombin; Intervention: this compound analogs; Comparison: wild-type this compound; Outcome: binding affinity) to structure experiments .
- Employ alanine scanning mutagenesis to identify critical residues for thrombin interaction .
- Optimize pharmacokinetics via in silico modeling (e.g., molecular docking with Schrödinger Suite) .
Q. How should researchers validate this compound’s in vivo efficacy while minimizing ethical concerns?
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Use rodent thrombosis models (e.g., FeCl₃-induced carotid injury) with strict adherence to 3R principles (Replacement, Reduction, Refinement) .
- Combine microdosing studies (e.g., positron emission tomography) with ex vivo clot analysis to reduce animal usage .
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
- Apply non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Address variability by reporting confidence intervals and effect sizes, as per NIH preclinical guidelines .
Q. Methodological Guidelines
- Data Reproducibility : Document experimental conditions exhaustively (e.g., thrombin lot numbers, buffer recipes) to align with Beilstein Journal of Organic Chemistry standards .
- Structural Analysis : Deposit this compound-thrombin complex coordinates in public databases (e.g., PDB) to facilitate peer validation .
- Conflict Analysis : Use PRISMA frameworks for systematic reviews when reconciling contradictory data .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDUBJRKXIMUCO-DUBUDNBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H96N14O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.